molecular formula C19H20N8O2S B10886571 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10886571
M. Wt: 424.5 g/mol
InChI Key: SFCMBOSRFXGECY-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, a thiadiazole ring, and various substituents that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is unique due to its combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets compared to similar compounds .

Properties

Molecular Formula

C19H20N8O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H20N8O2S/c1-13(11-26-14(2)10-17(24-26)27(28)29)18-21-22-19(30-18)20-16-8-9-25(23-16)12-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,20,22,23)

InChI Key

SFCMBOSRFXGECY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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